2-(1-Chloroethyl)-5-methylfuran

Nucleophilic Substitution Reaction Kinetics Medicinal Chemistry

2-(1-Chloroethyl)-5-methylfuran is a halogenated heterocyclic organic compound featuring a furan ring substituted at the 2-position with a 1-chloroethyl group and at the 5-position with a methyl group. It has the molecular formula C₇H₉ClO, a molecular weight of 144.60 g/mol, a calculated LogP of approximately 2.89, and a topological polar surface area of 13.14 Ų.

Molecular Formula C7H9ClO
Molecular Weight 144.60 g/mol
CAS No. 917769-48-3
Cat. No. B12616513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Chloroethyl)-5-methylfuran
CAS917769-48-3
Molecular FormulaC7H9ClO
Molecular Weight144.60 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(C)Cl
InChIInChI=1S/C7H9ClO/c1-5-3-4-7(9-5)6(2)8/h3-4,6H,1-2H3
InChIKeyICSINTJRLBDYIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Chloroethyl)-5-methylfuran (CAS 917769-48-3) | Structural Identity and Baseline Specifications for Procurement


2-(1-Chloroethyl)-5-methylfuran is a halogenated heterocyclic organic compound featuring a furan ring substituted at the 2-position with a 1-chloroethyl group and at the 5-position with a methyl group . It has the molecular formula C₇H₉ClO, a molecular weight of 144.60 g/mol, a calculated LogP of approximately 2.89, and a topological polar surface area of 13.14 Ų . This specific regioisomeric arrangement distinguishes it from other chloroethyl-methylfuran isomers, which may exhibit different chemical reactivity, physicochemical properties, and potential biological interactions due to altered electron distribution on the furan ring .

2-(1-Chloroethyl)-5-methylfuran (CAS 917769-48-3) | Why Structural Analogs and Positional Isomers Are Not Direct Substitutes


The precise substitution pattern on the furan ring critically governs both its reactivity profile and its potential for selective biological interactions. Substituting a close analog, such as 2-(2-Chloroethyl)-5-methylfuran (CAS 62429-64-5) or a differently substituted carboxylic acid derivative like 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid (CAS 1803565-54-9) , without rigorous validation introduces significant risk. The difference between a 1-chloroethyl and a 2-chloroethyl group can alter the electrophilicity and steric hindrance at the reactive center, directly impacting the kinetics and selectivity of nucleophilic substitution reactions . Similarly, the presence or absence of additional functional groups, such as a carboxylic acid moiety, can completely redirect the compound's chemical fate and potential biological activity . Consequently, procuring a generic 'chloroethyl-methylfuran' without specifying the exact regioisomer and substituent pattern can lead to failed syntheses, irreproducible biological assays, and invalid structure-activity relationship (SAR) studies.

2-(1-Chloroethyl)-5-methylfuran (CAS 917769-48-3) | Comparative Evidence for Scientific Selection


Regioisomeric Reactivity: Differentiating SN2 Reaction Kinetics from the 2-Chloroethyl Analog

The target compound, 2-(1-chloroethyl)-5-methylfuran, is predicted to exhibit distinct SN2 reactivity compared to its close analog, 2-(2-Chloroethyl)-5-methylfuran . The 1-chloroethyl substituent positions the chlorine atom on a secondary carbon, which generally leads to a slower SN2 rate compared to a primary alkyl chloride, due to increased steric hindrance. This difference is not directly quantified in available data but is a well-established principle in organic chemistry . The specific rate constant (k_SN2) for the target compound with a given nucleophile (e.g., an amine) is expected to be lower than that of its 2-chloroethyl analog under identical conditions . This kinetic differentiation is critical when designing multi-step syntheses where selective, rather than global, alkylation is required.

Nucleophilic Substitution Reaction Kinetics Medicinal Chemistry Organic Synthesis

Physicochemical Property Differentiation: LogP as a Driver of Bioavailability and Chromatographic Behavior

The calculated partition coefficient (LogP) for 2-(1-Chloroethyl)-5-methylfuran is 2.8878 . This value is likely different from its positional isomer, 2-(2-Chloroethyl)-5-methylfuran, and from more polar derivatives such as 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid . While the exact LogP for the 2-chloroethyl isomer is not available, the presence of the chlorine atom on a secondary carbon in the target compound versus a primary carbon in the analog can subtly alter the dipole moment and hydrophobic surface area, leading to distinct lipophilicity. A LogP difference of even 0.2-0.5 units can significantly impact retention time in reversed-phase HPLC and correlate with differences in membrane permeability in biological systems [1].

Physicochemical Properties Lipophilicity ADME Chromatography

Synthetic Utility: A Precedented Scaffold for Downstream Phosphonate Synthesis

A closely related compound, ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate, has been demonstrated to undergo smooth chloroethylation at 0°C and subsequent alkylation of secondary amines or elimination of HCl to form phosphonates under Michaelis-Becker and Arbuzov conditions [1]. This provides a validated synthetic pathway for the target compound, 2-(1-Chloroethyl)-5-methylfuran, which can serve as a direct precursor or intermediate in analogous reactions to generate a library of novel furan-based phosphonates or amines. In contrast, the 2-chloroethyl analog (CAS 62429-64-5) would produce a different series of derivatives upon nucleophilic displacement .

Synthetic Chemistry Phosphonate Synthesis Michaelis-Becker Reaction Building Block

Electron Density Distribution: Impact on Electrophilic Aromatic Substitution (EAS) Regioselectivity

The furan ring in 2-(1-Chloroethyl)-5-methylfuran is subject to distinct electronic effects from its two substituents: the electron-donating 5-methyl group and the electron-withdrawing 1-chloroethyl group at the 2-position . This push-pull electronic system creates a unique pattern of electron density on the ring, which will dictate the regioselectivity of any subsequent electrophilic aromatic substitution (EAS). For example, nitration or halogenation will occur at the position(s) of highest electron density, which is a direct function of this specific substitution pattern. This regioselectivity profile will be different from that of the 2-(2-chloroethyl) isomer, where the electron-withdrawing effect of the chlorine atom is one carbon further removed from the ring, or from the unsubstituted 2-methylfuran [1].

Electrophilic Aromatic Substitution Regioselectivity Reactivity Heterocyclic Chemistry

2-(1-Chloroethyl)-5-methylfuran (CAS 917769-48-3) | Targeted Research Applications Based on Evidentiary Differentiation


Synthesis of Regiospecifically Functionalized Furan Derivatives

This compound is optimally employed as a starting material for the synthesis of 2,5-disubstituted furans where the 2-position requires further functionalization. The 1-chloroethyl group serves as a masked electrophile for alkylation reactions. Its distinct reactivity, stemming from the secondary carbon-chlorine bond, makes it a more controlled alkylating agent compared to its 2-chloroethyl analog, allowing for chemoselective transformations in the presence of other sensitive functional groups . This is particularly valuable in medicinal chemistry for building diverse screening libraries where subtle changes in molecular topology are critical for SAR exploration.

Preparation of Furan-Containing Phosphonates and Amines

Based on the established reactivity of the closely related ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate [1], this compound is a key precursor for generating furan-based phosphonates and amines via Michaelis-Becker, Arbuzov, and nucleophilic substitution reactions. This application scenario is highly relevant for research groups involved in the development of novel flame retardants, metal chelators, or bioactive molecules where the phosphonate group is a critical pharmacophore or property-modifying element.

Investigations of Positional Isomer Effects on Biological Activity

The compound is an essential tool for any study aiming to elucidate the structure-activity relationship (SAR) of chloroethyl-methylfurans at a biological target. Its specific LogP of ~2.89 and unique electron distribution mean that it can be used as a specific probe to compare against its 2-(2-chloroethyl) isomer and other analogs. This allows researchers to quantify the contribution of the chloroethyl group's position to binding affinity, functional activity, or cellular permeability, providing insights that are impossible to gain with a single analog.

Reference Standard for Analytical Method Development

Due to its well-defined physicochemical properties, including a calculated LogP of 2.8878 and a precise molecular weight of 144.03400 Da , 2-(1-Chloroethyl)-5-methylfuran is ideally suited as a reference standard for developing and validating analytical methods, such as HPLC or GC-MS. Its retention time and mass spectral fragmentation pattern will be distinct from its positional isomers, making it invaluable for confirming the identity and purity of this specific regioisomer in complex reaction mixtures or biological matrices.

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